molecular formula C30H29N3O4 B304189 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B304189
M. Wt: 495.6 g/mol
InChI Key: DUHYQHRSBOQYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a benzyloxy group, and a pyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzyloxy and methoxy groups, and the attachment of the pyridinyl group. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Benzyloxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where a suitable benzyloxy and methoxy precursor reacts with the quinoline core.

    Attachment of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridinyl group to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives are known to be effective.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzyloxy and pyridinyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its quinoline core. This structure may confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H29N3O4/c1-19-27(30(35)33-26-13-6-7-16-31-26)28(29-22(32-19)11-8-12-23(29)34)21-14-15-24(25(17-21)36-2)37-18-20-9-4-3-5-10-20/h3-7,9-10,13-17,28,32H,8,11-12,18H2,1-2H3,(H,31,33,35)

InChI Key

DUHYQHRSBOQYJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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